2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
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Overview
Description
The compound “2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid” has a CAS Number of 451461-16-8 . It is also known by its IUPAC name, "(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of the compound is 304.3 . The InChI code is "1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)" . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties, such as melting point or solubility, were not found in the sources I accessed.Scientific Research Applications
Importance in Medicinal and Pharmaceutical Industries
The compound, due to its structural complexity, plays a crucial role as a precursor in medicinal and pharmaceutical industries. Particularly, its pyranopyrimidine core is extensively utilized for synthesizing various derivatives, which are significant for developing lead molecules in drug discovery. Advanced synthetic pathways involving hybrid catalysts, like organocatalysts, metal catalysts, and nanocatalysts, are employed to develop structurally complex derivatives that are potential candidates for pharmaceutical applications. The advancements in catalyst technology have broadened the applications of such compounds, allowing for the development of more effective medicinal products (Parmar, Vala, & Patel, 2023).
Role in Cancer Treatment
Fluorinated pyrimidines, a class to which our compound of interest could potentially belong due to its structural similarities, have a significant role in cancer treatment. The review on the chemistry of fluorinated pyrimidines, especially 5-Fluorouracil (5-FU), demonstrates their critical application in treating over 2 million cancer patients annually. The advancements in the synthesis of these compounds, including the incorporation of isotopes for studying metabolism and biodistribution, highlight the ongoing research and development in this area. These compounds are integral in understanding the interaction of drugs with nucleic acids and in devising new treatments that target specific pathways involved in cancer development (Gmeiner, 2020).
Catalytic and Synthetic Applications
The compound's relevance in synthetic chemistry is evident from its role in the pharmacophore design of p38α MAP kinase inhibitors. These inhibitors are crucial in controlling proinflammatory cytokine release, a key factor in inflammatory diseases and potentially in cancer treatment. The detailed review of synthetic compounds, especially those with pyrimidine-based derivatives, underscores the significance of the compound's core structure in designing highly selective and potent inhibitors. These inhibitors have potential applications in treating various diseases where inflammation is a contributing factor (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Optoelectronic Materials
The structural components of the compound, including the pyrimidine ring, have been recognized for their applications in optoelectronic materials. Quinazolines and pyrimidines are integral in creating materials for electronic devices, luminescent elements, and photoelectric conversion elements. The integration of these structures into π-extended conjugated systems has been valuable in developing novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, demonstrating the compound's potential in advanced material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGJVAOZNLPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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